molecular formula C4H9ClF3NO B6276390 (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride CAS No. 2763741-52-0

(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride

Cat. No.: B6276390
CAS No.: 2763741-52-0
M. Wt: 179.6
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is an organic compound with the molecular formula C4H12ClNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of a suitable precursor with trifluoroacetic acid and methylamine. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (2R)-1,1,1-trifluoro-2-propanol.

    Reaction with Methylamine: The precursor is reacted with methylamine under controlled conditions to introduce the methylamino group.

    Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Large-scale synthesis using industrial reactors.

    Purification: Purification steps such as crystallization or distillation to obtain the desired product in high purity.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoro and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoro and methylamino groups make it valuable for creating compounds with specific chemical properties.

Biology

In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for drugs targeting specific medical conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoro and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1,1,1-trifluoro-2-propanol: A precursor in the synthesis of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride.

    (2R)-1-(methylamino)propan-2-ol: A related compound without the trifluoro group.

    (2R)-1,1,1-trifluoro-3-(ethylamino)propan-2-ol: A similar compound with an ethylamino group instead of a methylamino group.

Uniqueness

The presence of both trifluoro and methylamino groups in this compound makes it unique compared to other similar compounds. These groups confer distinct chemical properties, such as increased lipophilicity and specific reactivity, which are valuable in various applications.

Properties

CAS No.

2763741-52-0

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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